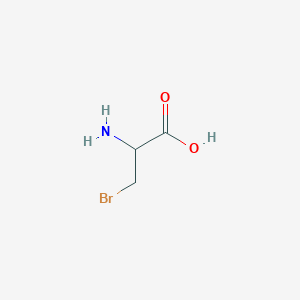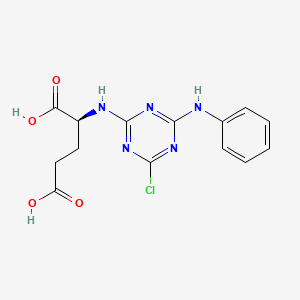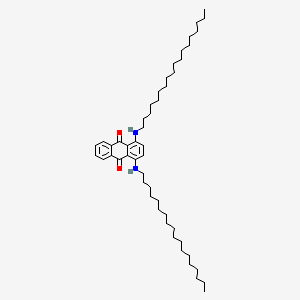![molecular formula C10H11BrO2S B13138569 Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- is an organic compound that features a benzene ring substituted with a bromomethyl group, an ethenyl group, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the bromomethyl group through bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The ethenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and aluminum chloride (AlCl₃) as a catalyst. The methylsulfonyl group is often introduced through sulfonation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can undergo reduction reactions to convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by hydroxyl, cyano, or other functional groups.
Oxidation: Products include epoxides or diols.
Reduction: The major product is the ethyl-substituted benzene derivative.
Applications De Recherche Scientifique
Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethenyl group can participate in addition reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-
- Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)-
- Benzene,1-[1-(bromomethyl)ethenyl]-3-(ethylsulfonyl)-
Uniqueness
Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- or ethyl-substituted analogs. The combination of the bromomethyl and methylsulfonyl groups provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H11BrO2S |
|---|---|
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
1-(3-bromoprop-1-en-2-yl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-6H,1,7H2,2H3 |
Clé InChI |
RLBNHSIINQDOEY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)C(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


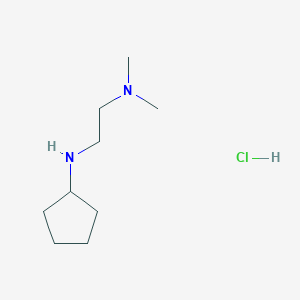
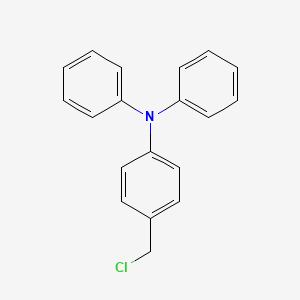

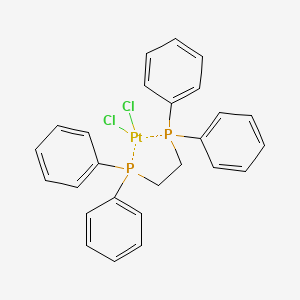
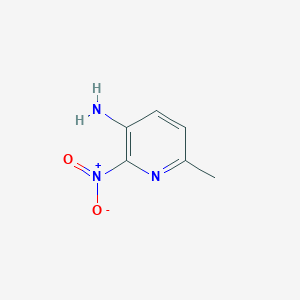
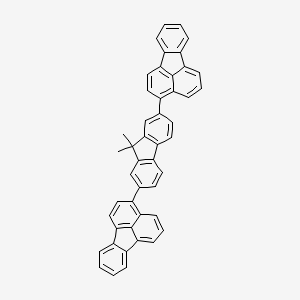
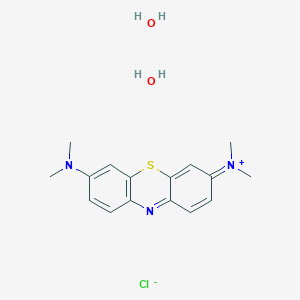
![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)
![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)
